molecular formula C12H16O3 B2356332 Methyl 3-(4-methoxy-2-methylphenyl)propanoate CAS No. 849586-52-3

Methyl 3-(4-methoxy-2-methylphenyl)propanoate

Cat. No.: B2356332
CAS No.: 849586-52-3
M. Wt: 208.257
InChI Key: YEVSYHSLONKQGA-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxy-2-methylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-methoxy-2-methylphenyl group. It is commercially available, with five suppliers listed globally, indicating its industrial relevance . The compound’s InChIKey (YEVSYHSLONKQGA-UHFFFAOYSA-N) and CAS number (849586-52-3) confirm its distinct identity.

Properties

IUPAC Name

methyl 3-(4-methoxy-2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-11(14-2)6-4-10(9)5-7-12(13)15-3/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVSYHSLONKQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. The tetrahedral intermediate collapses, eliminating water to form the ester. Key parameters include:

  • Molar ratio : A 5:1 methanol-to-acid ratio ensures equilibrium shifts toward ester formation.
  • Temperature : Reflux conditions (60–80°C) are maintained for 6–12 hours.
  • Catalyst loading : 1–5% v/v H₂SO₄.

Challenges and Mitigation

  • Steric hindrance : The 2-methyl group on the phenyl ring may slow reaction kinetics. Solutions include extended reaction times (up to 24 hours) or higher catalyst concentrations.
  • Byproduct formation : Water removal via Dean-Stark traps or molecular sieves improves yields.

Typical yields range from 70–85%, contingent on substrate purity and reflux efficiency.

Acid-Catalyzed Transesterification

Transesterification offers an alternative route, particularly when the parent ester is more readily available than the carboxylic acid. This method exchanges alkoxy groups between esters, leveraging acidic or basic conditions.

Protocol Overview

  • Substrate selection : Ethyl 3-(4-methoxy-2-methylphenyl)propanoate serves as a starting material.
  • Catalysis : H₂SO₄ or p-toluenesulfonic acid (PTSA) (2–5 mol%) in methanol.
  • Conditions : Reflux at 65°C for 4–8 hours.

Advantages Over Fischer Esterification

  • Milder conditions : Reduced thermal degradation risk.
  • Higher selectivity : Minimizes side reactions compared to direct esterification.

Yields typically exceed 80%, with purity confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR).

Enzymatic Esterification

Enzyme-mediated synthesis aligns with green chemistry principles, utilizing lipases (e.g., Candida antarctica Lipase B) to catalyze ester formation under mild conditions.

Key Parameters

  • Solvent system : Non-aqueous media (e.g., tert-butanol or ionic liquids).
  • Temperature : 30–45°C.
  • Substrate ratio : 1:1.5 (acid:methanol) to prevent enzyme inhibition.

Case Study

A 72-hour reaction at 40°C with immobilized lipase yielded 65% conversion, highlighting trade-offs between sustainability and efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics via dielectric heating, reducing synthesis times from hours to minutes.

Optimized Workflow

  • Reagents : 3-(4-Methoxy-2-methylphenyl)propanoic acid, methanol (neat), H₂SO₄.
  • Conditions : 100°C, 300 W, 15–30 minutes.
  • Yield : 88–92%.

This method is ideal for high-throughput laboratories, though scalability remains a challenge.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and continuous processing.

Continuous Flow Reactor Design

  • Reactor type : Tubular setup with static mixers.
  • Parameters :
    • Residence time: 30–60 minutes.
    • Temperature: 70°C.
    • Catalyst: Heterogeneous solid acids (e.g., Amberlyst-15).

Economic and Operational Benefits

  • Reduced waste : Methanol recycling via distillation.
  • Throughput : 50–100 kg/day capacity.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time Yield (%) Scalability
Fischer Esterification H₂SO₄ 65–80 6–24 h 70–85 Moderate
Transesterification PTSA 65 4–8 h 80–90 High
Enzymatic Lipase B 30–45 48–72 h 60–65 Low
Microwave H₂SO₄ 100 15–30 min 88–92 Moderate
Continuous Flow Amberlyst-15 70 0.5–1 h 85–90 High

Challenges and Optimization Strategies

Purity and Byproduct Management

  • Chromatographic purification : Silica gel chromatography (hexane:ethyl acetate) isolates the ester from unreacted acid or transesterification byproducts.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>98%).

Catalytic Innovations

  • Ionic liquid catalysts : e.g., [BMIM][HSO₄], improve recyclability and reduce corrosion.
  • Nanoparticle catalysts : Au/TiO₂ systems under study for enhanced activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxy-2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: 3-(4-methoxy-2-methylphenyl)propanoic acid or 3-(4-methoxy-2-methylphenyl)propanone.

    Reduction: 3-(4-methoxy-2-methylphenyl)propanol.

    Substitution: Products like 3-(4-nitro-2-methylphenyl)propanoate or 3-(4-bromo-2-methylphenyl)propanoate.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-methoxy-2-methylphenyl)propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The methoxy and propanoate groups can undergo nucleophilic substitution.
  • Oxidation and Reduction : The hydroxy group can be oxidized to yield ketones or aldehydes, while the ester can be reduced to form alcohols.

Research indicates that this compound exhibits potential biological activities:

  • Antioxidant Properties : The compound may act as a free radical scavenger, protecting cells from oxidative damage.
  • Antimicrobial Activity : Studies have suggested that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with various biological targets, which could lead to the development of new therapeutic agents. Ongoing research is focused on understanding its mechanisms of action and efficacy in treating specific diseases.

Industrial Applications

This compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. Additionally, it plays a role in the synthesis of fine chemicals used in various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the following insights regarding this compound:

  • Biological Mechanism : Research has demonstrated that the compound interacts with specific receptors, influencing their activity through hydrogen bonding and other molecular interactions .
  • Therapeutic Potential : Investigations into its pharmacological properties suggest that it may serve as a lead compound for developing new medications targeting oxidative stress-related conditions .
  • Chemical Reactivity : The compound's ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and ester group play crucial roles in its binding affinity and reactivity. Pathways involved may include enzymatic hydrolysis to release the active acid form, which can then exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Propanoate Derivatives

Compound Name Phenyl Substituents Ester Group Functional Modifications Reference ID
Methyl 3-(4-methoxy-2-methylphenyl)propanoate 4-methoxy, 2-methyl Methyl None
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-chloro, 3-hydroxy, 2,2-dimethyl Methyl Hydroxy, dimethyl substitution
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy Ethyl Cyano, acrylate backbone
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran, 6-hydroxy, 4-methoxy Methyl Benzofuran ring
Methyl (2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-phenylpropanoate Pyrrole, formyl, hydroxymethyl Methyl Pyrrole substitution
Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate 4-methyl, 3-bromo, 3-methoxy Methyl Bromine, methoxy substitution

Key Observations :

  • Substituent Effects: The 4-methoxy-2-methylphenyl group in the target compound enhances lipophilicity compared to polar groups (e.g., hydroxy in or benzofuran in ).
  • Backbone Variations: Ethyl esters (e.g., ) may exhibit slower hydrolysis rates than methyl esters. The acrylate and cyano groups in confer distinct electronic properties, influencing reactivity.

Physical and Chemical Properties

While explicit data (e.g., melting points) are scarce, inferences can be drawn:

  • Solubility: The methoxy and methyl groups in the target compound likely increase hydrophobicity compared to hydroxy-substituted analogs (e.g., ), aligning with its use in non-polar matrices.
  • Stability: Methyl esters generally hydrolyze faster than ethyl esters under basic conditions . The absence of electron-withdrawing groups (e.g., cyano in ) suggests moderate stability in acidic environments.

Insights :

  • In contrast, specialized derivatives (e.g., ) require multi-step protocols and chromatographic purification.

Biological Activity

Methyl 3-(4-methoxy-2-methylphenyl)propanoate, also known by its CAS number 849586-52-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H14_{14}O3_3. It features a propanoate moiety linked to a methoxy-substituted aromatic ring, which is crucial for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 12 µg/mL, indicating potent activity comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli12
Candida albicans10

Anticancer Potential

Research has explored the anticancer properties of this compound, particularly against breast and colon cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways. In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, concentrations as low as 20 µM led to significant cell death after 48 hours of treatment .

The proposed mechanism of action involves the compound's ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. It may inhibit key signaling pathways, leading to reduced tumor growth and enhanced apoptosis in malignant cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results confirmed its ability to disrupt bacterial cell membranes, leading to cell lysis. This was particularly noted in Gram-positive bacteria, where the compound exhibited a higher degree of effectiveness compared to Gram-negative strains .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested in vivo using xenograft models. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptotic cells in treated tumors, supporting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 3-(4-methoxy-2-methylphenyl)propanoate?

The synthesis of this ester typically involves esterification of the corresponding carboxylic acid (3-(4-methoxy-2-methylphenyl)propanoic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, Claisen condensation or Michael addition strategies may be used if the starting materials require functional group interconversion. For example, describes analogous ester synthesis via nucleophilic substitution and esterification steps, highlighting the importance of anhydrous conditions and temperature control to minimize side reactions like hydrolysis .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester functionality.
  • FT-IR spectroscopy to identify carbonyl (C=O, ~1740 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification.
    emphasizes the use of NIST-standardized spectral databases for cross-validation .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation (H333 hazard).
  • Wear nitrile gloves and safety goggles (P264/P280 protocols).
  • Store in airtight containers under inert gas (N₂ or Ar) to prevent ester hydrolysis, as noted in for structurally related esters .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations can model the electrophilicity of the ester carbonyl group and steric effects from the methoxy and methyl substituents. Tools like PISTACHIO and BKMS_METABOLIC (referenced in ) predict reaction pathways, such as nucleophilic acyl substitution or β-keto ester formation, with >90% accuracy when calibrated against experimental data .

Q. What experimental strategies optimize enantiomeric purity in derivatives of this compound?

  • Chiral resolution using HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
  • Asymmetric catalysis (e.g., Sharpless epoxidation or organocatalysts) to control stereochemistry during synthesis. demonstrates similar approaches for Boc-protected phenylalanine derivatives .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

  • Oxidation : The methoxy group is resistant, but the propanoate chain may undergo α-hydroxylation (e.g., via KMnO₄/H⁺). notes analogous oxidation of methyl 3-(2-hydroxyphenyl)prop-2-enoate to ketone derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ester to 3-(4-methoxy-2-methylphenyl)propanol. details similar reductions in amino ester derivatives .

Q. What in vitro assays evaluate its biological activity, such as anti-inflammatory potential?

  • NF-κB inhibition assays (e.g., THP-1 monocyte models) to assess suppression of pro-inflammatory cytokines (IL-6, TNF-α), as described in for structurally related esters .
  • Docking studies with cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) enzymes to predict binding affinity.

Data Contradictions and Resolution

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Cross-reference with NIST Chemistry WebBook () or PubChem databases.
  • Re-run experiments under standardized conditions (solvent, temperature). Contradictions often arise from solvent polarity effects or impurities, as noted in ’s discussion of spectral reproducibility .

Q. What explains discrepancies in reported melting points or solubility?

Variations may stem from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) yield different crystal forms.
  • Purity : HPLC-grade purification (≥99%) vs. technical-grade material. highlights purity-dependent physicochemical properties for methoxyphenyl derivatives .

Methodological Tables

Analytical Parameter Recommended Technique Key Reference
Purity assessmentHPLC (C18 column, MeCN:H₂O)
Stereochemical analysisChiral HPLC or polarimetry
Thermal stabilityTGA/DSC

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